molecular formula C13H14N2O2 B14042195 4-Amino-N-(2-furanylmethyl)benzeneacetamide CAS No. 926240-42-8

4-Amino-N-(2-furanylmethyl)benzeneacetamide

Cat. No.: B14042195
CAS No.: 926240-42-8
M. Wt: 230.26 g/mol
InChI Key: KFORBYYRECAUJE-UHFFFAOYSA-N
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Description

4-Amino-N-(2-furanylmethyl)benzeneacetamide is an organic compound with the molecular formula C13H13NO2 It is characterized by the presence of an amino group attached to a benzene ring, which is further connected to a furan ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(2-furanylmethyl)benzeneacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-aminobenzeneacetamide and 2-furanylmethyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Reaction Mechanism: The amino group of 4-aminobenzeneacetamide attacks the electrophilic carbon of 2-furanylmethyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing advanced techniques such as crystallization and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(2-furanylmethyl)benzeneacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) or sulfonyl chlorides (SO2Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-Amino-N-(2-furanylmethyl)benzeneacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-N-(2-furanylmethyl)benzeneacetamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the furan ring may participate in π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-(2-furylmethyl)benzenesulfonamide
  • 4-Chloro-N-furfuryl-5-sulfamoylanthranilic acid (Furosemide)

Comparison

Compared to similar compounds, 4-Amino-N-(2-furanylmethyl)benzeneacetamide is unique due to its specific structural features, such as the presence of both an amino group and a furan ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

926240-42-8

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

2-(4-aminophenyl)-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C13H14N2O2/c14-11-5-3-10(4-6-11)8-13(16)15-9-12-2-1-7-17-12/h1-7H,8-9,14H2,(H,15,16)

InChI Key

KFORBYYRECAUJE-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)CC2=CC=C(C=C2)N

Origin of Product

United States

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